molecular formula C14H17Br2NO4S B2906964 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide CAS No. 874787-73-2

2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide

Cat. No. B2906964
CAS RN: 874787-73-2
M. Wt: 455.16
InChI Key: HZYMSXBPAKZGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide, also known as DBT, is a synthetic compound that has gained attention for its potential applications in scientific research. DBT belongs to the family of thiolactones, which are known to have various biological activities.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neuronal cells, 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neuronal cells, 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has been shown to modulate the activity of GABA receptors, which can lead to changes in neuronal excitability and neurotransmitter release. In animals, 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has been found to have anxiolytic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has several advantages for lab experiments, including its synthetic accessibility, stability, and potential applications in various research fields. However, 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide also has limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other research fields, and the elucidation of its mechanism of action. Additionally, the use of 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide in combination with other compounds or therapies may enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide involves the reaction of 2,4-dibromophenol with ethyl 3-mercaptopropionate in the presence of sodium hydride. The resulting product is then reacted with N-ethylacetamide and acetic anhydride to obtain 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide. The yield of 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide is typically around 50%, and the compound can be purified by column chromatography.

Scientific Research Applications

2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and pharmacology. In cancer research, 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In pharmacology, 2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide has been studied as a potential drug candidate for the treatment of various diseases, including epilepsy and anxiety disorders.

properties

IUPAC Name

2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Br2NO4S/c1-2-17(11-5-6-22(19,20)9-11)14(18)8-21-13-4-3-10(15)7-12(13)16/h3-4,7,11H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYMSXBPAKZGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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